molecular formula C20H23N3O5S B4198454 ETHYL 4-(2-BENZENESULFONAMIDOBENZOYL)PIPERAZINE-1-CARBOXYLATE

ETHYL 4-(2-BENZENESULFONAMIDOBENZOYL)PIPERAZINE-1-CARBOXYLATE

Cat. No.: B4198454
M. Wt: 417.5 g/mol
InChI Key: GIRZRDKAQJGQKT-UHFFFAOYSA-N
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Description

Ethyl 4-{2-[(phenylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate is a complex organic compound that features a piperazine ring, a benzoyl group, and a phenylsulfonyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 4-(2-BENZENESULFONAMIDOBENZOYL)PIPERAZINE-1-CARBOXYLATE typically involves multiple steps. One common method includes the reaction of ethyl 4-piperazinecarboxylate with 2-[(phenylsulfonyl)amino]benzoyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-{2-[(phenylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate can undergo various chemical reactions, including:

    Oxidation: The phenylsulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzoyl group can be reduced to a benzyl group under appropriate conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon is a common method.

    Substitution: Nucleophiles such as amines or alkoxides can be employed under basic conditions.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Benzyl derivatives.

    Substitution: Various substituted piperazine derivatives.

Scientific Research Applications

Ethyl 4-{2-[(phenylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ETHYL 4-(2-BENZENESULFONAMIDOBENZOYL)PIPERAZINE-1-CARBOXYLATE involves its interaction with specific molecular targets. The phenylsulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The benzoyl group may also play a role in binding to biological targets, enhancing the compound’s overall efficacy.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 4-{2-[(methylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate
  • Ethyl 4-{2-[(phenylsulfonyl)amino]benzoyl}-1-morpholinecarboxylate

Uniqueness

Ethyl 4-{2-[(phenylsulfonyl)amino]benzoyl}-1-piperazinecarboxylate is unique due to the presence of both a piperazine ring and a phenylsulfonyl group, which confer specific chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound in various research and industrial applications.

Properties

IUPAC Name

ethyl 4-[2-(benzenesulfonamido)benzoyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O5S/c1-2-28-20(25)23-14-12-22(13-15-23)19(24)17-10-6-7-11-18(17)21-29(26,27)16-8-4-3-5-9-16/h3-11,21H,2,12-15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIRZRDKAQJGQKT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=CC=CC=C2NS(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

417.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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ETHYL 4-(2-BENZENESULFONAMIDOBENZOYL)PIPERAZINE-1-CARBOXYLATE

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